Lysergol

Catalog No.
S534182
CAS No.
602-85-7
M.F
C16H18N2O
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergol

CAS Number

602-85-7

Product Name

Lysergol

IUPAC Name

(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3

InChI Key

BIXJFIJYBLJTMK-UHFFFAOYSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Solubility

Soluble in DMSO

Synonyms

Lysergol

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO

Description

The exact mass of the compound Lysergol is 254.1419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196867. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor to Lysergic Acid Diethylamide (LSD):

Lysergol is a precursor molecule to LSD, a more well-known psychedelic drug. Albert Hofmann, a Swiss chemist, accidentally synthesized LSD during his research on lysergic acid derivatives from ergot fungus in 1938 []. This discovery sparked extensive research into the psychoactive properties of LSD, leading to a greater understanding of serotonin and its role in the brain [].

Ligand for Serotonin Receptors:

Lysergol has a similar structure to serotonin, a neurotransmitter involved in mood, cognition, and perception. Due to this similarity, lysergol can bind to serotonin receptors in the brain, albeit with lower potency than LSD []. This binding can produce some mild psychedelic effects, but research on lysergol's specific interactions with serotonin receptors is limited compared to LSD.

Mycological Studies:

Lysergol is naturally produced by various ergot fungi that infect rye and other grains. Scientific research on ergot fungi often involves the identification and quantification of ergot alkaloids, including lysergol []. This research helps us understand the spread and impact of these fungi on agricultural crops.

Lysergol is an alkaloid belonging to the ergoline family, primarily derived from species of fungi, particularly those in the genus Claviceps, and plants in the morning glory family, such as Rivea corymbosa (ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea. It is chemically classified as 9,10-didehydro-8-hydroxymethyl-6-methyl-ergoline and has a molecular formula of C₁₆H₁₈N₂O. Unlike its more famous relative, lysergic acid diethylamide (LSD), lysergol is not classified as a controlled substance in the United States, allowing for legal possession and sale under the Federal Analog Act due to its lack of known pharmacological action or direct precursor relationship to LSD .

Lysergol itself does not possess a well-defined mechanism of action within biological systems. However, its significance lies in its role as a precursor to other ergoline alkaloids with diverse mechanisms. For instance, some ergoloid derivatives like nicergoline are thought to act by affecting various neurotransmitters and blood flow regulation pathways [].

, including:

  • Tandem Reactions: These are employed to construct the piperidine skeleton essential for lysergol's structure.
  • Rhodium-Catalyzed [3 + 2] Annulation: This late-stage indole formation reaction is crucial for synthesizing lysergol from simpler precursors .

The compound's reactivity allows it to participate in further transformations, making it a valuable intermediate in synthesizing other ergoloid medications, such as nicergoline.

Lysergol exhibits significant biological activity primarily through its interaction with serotonin receptors, notably the 5-HT2A receptors. This interaction leads to various mind-altering effects, including:

  • Visual Distortions: Users report vivid alterations in color perception and patterns.
  • Altered Time and Space Perception: The compound can distort the user's sense of time and spatial awareness.
  • Heightened Introspection: Many users experience profound self-reflection and exploration of thoughts and emotions .

Additionally, lysergol may influence other neurotransmitter systems, contributing to its complex effects on mood and cognition.

The synthesis of lysergol can be approached through several methodologies:

  • Enantioselective Total Synthesis: Researchers have developed methods for synthesizing (+)-lysergol using asymmetric reactions that yield specific enantiomers with desired biological activity .
  • Catalytic Asymmetric Nitro-Michael Reaction: This technique has also been utilized to achieve total syntheses of lysergol alongside other related compounds .

These synthetic routes highlight the compound's significance in organic chemistry and medicinal applications.

Lysergol serves as an important intermediate in the synthesis of various ergoloid drugs. Its applications include:

  • Pharmaceutical Development: Used in creating medications that target neurological conditions.
  • Research Tool: Its unique properties make it valuable for studying serotonin receptor interactions and psychedelic effects.

Despite its potential applications, lysergol's legal status and safety profile necessitate careful consideration in research contexts.

Studies investigating lysergol's interactions with serotonin receptors have revealed its potential as a research compound for understanding psychedelic mechanisms. The primary focus has been on:

  • 5-HT2A Receptor Binding: Research indicates that lysergol exhibits affinity for this receptor, which is implicated in hallucinogenic effects.
  • Neurotransmitter Modulation: Its influence on other neurotransmitter systems suggests broader implications for mood regulation and cognitive function .

These studies contribute to a deeper understanding of how lysergol may affect human consciousness and perception.

Lysergol shares structural similarities with several other ergoline alkaloids. Here are some notable compounds for comparison:

Compound NameStructural FeaturesUnique Properties
Lysergic Acid DiethylamideDiethylamide groupStrong hallucinogenic properties; widely studied
D-Isolysergic Acid AmideAmide group at position 8Less potent than LSD; potential therapeutic uses
ChanoclavineAdditional methyl groupsExhibits psychoactive properties; less studied
ElymoclavineHydroxymethyl groupSimilar origins but different pharmacological effects

Lysergol is unique due to its lesser-known status compared to LSD while still being an important precursor in ergoloid synthesis. Its distinct pharmacological profile makes it a subject of interest for further research into psychedelic compounds and their therapeutic potentials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.141913202 g/mol

Monoisotopic Mass

254.141913202 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NTR684Z1AZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

602-85-7

Wikipedia

Lysergol

Dates

Modify: 2023-08-15
1: Bhunia S, Chaudhuri S, Bisai A. Total Syntheses of Pyroclavine, Festuclavine, Lysergol, and Isolysergol via a Catalytic Asymmetric Nitro-Michael Reaction. Chemistry. 2017 Aug 22;23(47):11234-11238. doi: 10.1002/chem.201702459. Epub 2017 Aug 2. PubMed PMID: 28686308.
2: Milde B, Pawliczek M, Jones PG, Werz DB. Enantioselective Total Synthesis of (+)-Lysergol: A Formal anti-Carbopalladation/Heck Cascade as the Key Step. Org Lett. 2017 Apr 7;19(7):1914-1917. doi: 10.1021/acs.orglett.7b00675. Epub 2017 Mar 30. PubMed PMID: 28357872.
3: Yuan H, Guo Z, Luo T. Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Org Lett. 2017 Feb 3;19(3):624-627. doi: 10.1021/acs.orglett.6b03779. Epub 2017 Jan 20. PubMed PMID: 28106398.
4: Paulke A, Kremer C, Wunder C, Wurglics M, Schubert-Zsilavecz M, Toennes SW. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high. Forensic Sci Int. 2015 Apr;249:281-93. doi: 10.1016/j.forsciint.2015.02.011. Epub 2015 Feb 19. PubMed PMID: 25747328.
5: Smirnov VM, Sveshnikov DS, Myasnikov IL, Kuznetsova TE, Samko YN. [Evidences of Existence of Serotoninergic Nerves, Enhancing Duodenal Motility]. Vestn Ross Akad Med Nauk. 2015;(6):718-26. Review. Russian. PubMed PMID: 27093800.
6: Mace WJ, Lunn KL, Kaur N, Lloyd-West CM. Variation in the expression of ergot alkaloids between individual tillers of perennial ryegrass. Front Chem. 2014 Nov 24;2:107. doi: 10.3389/fchem.2014.00107. eCollection 2014. PubMed PMID: 25505785; PubMed Central PMCID: PMC4241844.
7: Paulke A, Kremer C, Wunder C, Wurglics M, Schubert-Zsilavecz M, Toennes SW. Identification of legal highs--ergot alkaloid patterns in two Argyreia nervosa products. Forensic Sci Int. 2014 Sep;242:62-71. doi: 10.1016/j.forsciint.2014.06.025. Epub 2014 Jun 30. PubMed PMID: 25036782.
8: Ajazuddin, Alexander A, Qureshi A, Kumari L, Vaishnav P, Sharma M, Saraf S, Saraf S. Role of herbal bioactives as a potential bioavailability enhancer for Active Pharmaceutical Ingredients. Fitoterapia. 2014 Sep;97:1-14. doi: 10.1016/j.fitote.2014.05.005. Epub 2014 May 23. Review. PubMed PMID: 24862064.
9: Pesqueira A, Harmon DL, Branco AF, Klotz JL. Bovine lateral saphenous veins exposed to ergopeptine alkaloids do not relax. J Anim Sci. 2014 Mar;92(3):1213-8. doi: 10.2527/jas.2013-7142. Epub 2014 Feb 3. PubMed PMID: 24492541.
10: Luo M, Wang XS, Roth BL, Golbraikh A, Tropsha A. Application of quantitative structure-activity relationship models of 5-HT1A receptor binding to virtual screening identifies novel and potent 5-HT1A ligands. J Chem Inf Model. 2014 Feb 24;54(2):634-47. doi: 10.1021/ci400460q. Epub 2014 Feb 12. PubMed PMID: 24410373; PubMed Central PMCID: PMC3985444.
11: Maurya A, Dwivedi GR, Darokar MP, Srivastava SK. Antibacterial and synergy of clavine alkaloid lysergol and its derivatives against nalidixic acid-resistant Escherichia coli. Chem Biol Drug Des. 2013 Apr;81(4):484-90. doi: 10.1111/cbdd.12103. Epub 2013 Mar 21. PubMed PMID: 23290001.
12: Fallarero A, Pohjanoksa K, Wissel G, Parkkisenniemi-Kinnunen UM, Xhaard H, Scheinin M, Vuorela P. High-throughput screening with a miniaturized radioligand competition assay identifies new modulators of human α2-adrenoceptors. Eur J Pharm Sci. 2012 Dec 18;47(5):941-51. doi: 10.1016/j.ejps.2012.08.021. Epub 2012 Sep 12. PubMed PMID: 22982401.
13: Sveshnikov DS, Smirnov VM, Myasnikov IL, Kuchuk AV. Study of the nature of sympathetic trunk nerve fibers enhancing gastric motility. Bull Exp Biol Med. 2012 Jan;152(3):283-5. PubMed PMID: 22803066.
14: Merkel S, Köppen R, Koch M, Emmerling F, Nehls I. Lysergol monohydrate. Acta Crystallogr Sect E Struct Rep Online. 2012 Feb 1;68(Pt 2):o523. doi: 10.1107/S1600536812002632. Epub 2012 Jan 25. PubMed PMID: 22347120; PubMed Central PMCID: PMC3275264.
15: Patil S, Dash RP, Anandjiwala S, Nivsarkar M. Simultaneous quantification of berberine and lysergol by HPLC-UV: evidence that lysergol enhances the oral bioavailability of berberine in rats. Biomed Chromatogr. 2012 Oct;26(10):1170-5. doi: 10.1002/bmc.2674. Epub 2011 Dec 30. PubMed PMID: 22213237.
16: Maurya A, Verma RK, Srivastava SK. Quantitative determination of bioactive alkaloids lysergol and chanoclavine in Ipomoea muricata by reversed-phase high-performance liquid chromatography. Biomed Chromatogr. 2012 Sep;26(9):1096-100. doi: 10.1002/bmc.1753. Epub 2011 Nov 25. PubMed PMID: 22120837.
17: Gooneratne SR, Scannell M, Wellby M, Fletcher L. Changes in concentrations of lysergol in urine and prolactin in plasma, rectal temperature and respiration rate in sheep selected for resistance or susceptibility to ryegrass staggers and fed ergovaline. N Z Vet J. 2011 Sep;59(5):233-8. doi: 10.1080/00480169.2011.601538. PubMed PMID: 21851300.
18: Inuki S, Iwata A, Oishi S, Fujii N, Ohno H. Enantioselective total synthesis of (+)-lysergic acid, (+)-lysergol, and (+)-isolysergol by palladium-catalyzed domino cyclization of allenes bearing amino and bromoindolyl groups. J Org Chem. 2011 Apr 1;76(7):2072-83. doi: 10.1021/jo102388e. Epub 2011 Mar 1. PubMed PMID: 21361331.
19: Deck JA, Martin SF. Enantioselective synthesis of (+)-isolysergol via ring-closing metathesis. Org Lett. 2010 Jun 4;12(11):2610-3. doi: 10.1021/ol100819f. PubMed PMID: 20462232; PubMed Central PMCID: PMC2879020.
20: Maurya A, Srivastava SK. Large-scale separation of clavine alkaloids from Ipomoea muricata by pH-zone-refining centrifugal partition chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Jun 15;877(18-19):1732-6. doi: 10.1016/j.jchromb.2009.04.036. Epub 2009 May 3. PubMed PMID: 19467935.

Explore Compound Types